Cas no 2171732-71-9 (2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)

2-{3-[2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido]phenoxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a phenoxyacetic acid moiety and an Fmoc-protected amine, offering compatibility with solid-phase peptide synthesis (SPPS) protocols. The compound's orthogonally protected functional groups enable selective deprotection strategies, facilitating controlled sequential coupling in complex peptide assembly. The aromatic ether linkage provides enhanced stability under standard SPPS conditions while maintaining reactivity for subsequent conjugation. This derivative is particularly useful for introducing modified amino acid residues or facilitating post-synthetic modifications due to its carboxylic acid handle. Its well-characterized reactivity profile makes it suitable for automated synthesizer applications requiring precise control over peptide backbone functionalization.
2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid structure
2171732-71-9 structure
Product Name:2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid
CAS No:2171732-71-9
MF:C27H26N2O6
MW:474.505147457123
CID:6049869
PubChem ID:165876199
Update Time:2025-06-08

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid
    • 2171732-71-9
    • EN300-1481083
    • 2-{3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]phenoxy}acetic acid
    • Inchi: 1S/C27H26N2O6/c1-2-24(26(32)28-17-8-7-9-18(14-17)34-16-25(30)31)29-27(33)35-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: FSYGQEQJIBZJGX-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NC1C=CC=C(C=1)OCC(=O)O)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 474.17908655g/mol
  • Monoisotopic Mass: 474.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 114Ų

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2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid Related Literature

Additional information on 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid

Professional Introduction to 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic Acid (CAS No. 2171732-71-9)

2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid, with the CAS number 2171732-71-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a phenoxy group, an amino acid derivative, and a fluorene moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for various applications in drug discovery and therapeutic development.

The structural composition of 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid is highly relevant to its potential biological activity. The fluorene group, known for its stability and luminescent properties, often serves as a scaffold in medicinal chemistry due to its ability to enhance the solubility and bioavailability of drug candidates. Additionally, the methoxycarbonyl moiety contributes to the compound's hydrophobicity, which can influence its interaction with biological targets. The phenoxy group and the amino acid derivative further enhance the molecule's versatility, allowing it to engage with multiple binding sites on proteins and enzymes.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. The synthesis and characterization of 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid have been central to several cutting-edge studies aimed at identifying new therapeutic agents. One particularly notable area of research involves the exploration of this compound as a potential inhibitor of kinases, which are enzymes implicated in various diseases, including cancer. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often associated with pathological conditions. By targeting these enzymes, 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid holds promise for developing treatments that can modulate these pathways effectively.

The< strong>fluorene moiety in the compound's structure is particularly noteworthy for its role in enhancing the compound's pharmacokinetic profile. Fluorene derivatives are known to exhibit good oral bioavailability and stability under physiological conditions, which are critical factors for any drug candidate. Furthermore, the presence of the< strong>methoxycarbonyl group contributes to the compound's metabolic stability, reducing the likelihood of rapid degradation in vivo. These properties make 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid an attractive candidate for further development as a drug or lead compound.

In addition to its potential as a kinase inhibitor, 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid has also been investigated for its anti-inflammatory properties. Inflammation is a key pathological process underlying many chronic diseases, and targeting inflammatory pathways has become a major focus in drug discovery. Preclinical studies have suggested that compounds with structural similarities to 2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid can modulate inflammatory responses by interacting with specific cytokines and signaling molecules. These findings highlight the compound's potential as a therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders.

The< strong>CAS number 2171732-71-9 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and patents. This standardized nomenclature ensures that researchers around the world can accurately reference and utilize this molecule in their studies. The CAS registry system is maintained by Chemical Abstracts Service (CAS), a division of Elsevier, and it serves as a comprehensive database for chemical substances. Each CAS number corresponds to a specific chemical substance or mixture, providing essential information about its identity, properties, and safety data.

The synthesis of< strong> 2-{3-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)butanamidophenoxy}acetic acid involves multiple steps that require precise control over reaction conditions and reagent selection. The fluorene moiety is typically introduced through Friedel-Crafts acylation or alkylation reactions, while the methoxycarbonyl group can be incorporated via esterification or carbodiimide coupling reactions. The phenoxy group is often introduced through nucleophilic aromatic substitution reactions, where an electron-deficient aromatic ring reacts with an nucleophile such as sodium hydroxide or potassium hydroxide.

The< strong.amino acid derivative. part of the molecule is synthesized through peptide coupling reactions or by modifying existing amino acids with appropriate protecting groups. These protecting groups prevent unwanted side reactions during synthesis and ensure that each functional group is introduced at the correct stage of the reaction sequence. Once all functional groups are in place, deprotection steps are performed to reveal the active sites on the molecule.

The characterization of< strong > 2-{3--{((fluren--y--mthoxy--carbnyl)--mno)--butnmidophniox}-y-acctc cid (CAS No 217173271--99) involves spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods provide detailed information about the molecular structure, purity, and chemical environment of the compound. Additionally analytical techniques such as high-performance liquid chromatography (HPLC) are used to determine the compound's solubility stability purity --and other physicochemical properties.

In conclusion< strng > 22{33--22{((99H--fluorn99ylmthoxy--carbnylcnyl})nmo)--butnmidophniox}-y-acctc cid (CAS No --217173271--99) represents an intriguing molecule with significant potential in pharmaceutical research --and development Its structural features make it suitable for targeting various biological pathways including kinases --and inflammatory responses The synthesis characterization --and preliminary biological activity make it an exciting candidate for further exploration --and optimization As research continues --this compound may contribute to novel therapeutic strategies that address complex diseases effectively.

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